molecular formula C29H24Cl2N2O3 B10958129 3-benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one

3-benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10958129
M. Wt: 519.4 g/mol
InChI Key: APHFSIBOVYVADI-UHFFFAOYSA-N
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Description

3-Benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-Benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its combination of benzyl, dichlorophenoxy, and methoxy groups provides a unique scaffold for further chemical modifications and biological studies .

Properties

Molecular Formula

C29H24Cl2N2O3

Molecular Weight

519.4 g/mol

IUPAC Name

3-benzyl-2-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H24Cl2N2O3/c1-35-26-13-11-20(15-21(26)18-36-27-14-12-22(30)16-24(27)31)28-32-25-10-6-5-9-23(25)29(34)33(28)17-19-7-3-2-4-8-19/h2-16,28,32H,17-18H2,1H3

InChI Key

APHFSIBOVYVADI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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